molecular formula C16H16BrClN2O3S B2805280 3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904220-05-8

3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2805280
CAS No.: 1904220-05-8
M. Wt: 431.73
InChI Key: MUZVOCMHYKPLLY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine and pyridine rings would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyridine rings can undergo various reactions including oxidations, halogenations, and C-C bond formations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine, has a molecular weight of 245.09 .

Scientific Research Applications

Synthesis Methodologies

  • Synthesis of 3-Bromo-1-(3-Chloro-2-Pyridinyl)-1H-Pyrazole-5-Carboxylic Acid : An important intermediate in the synthesis of new insecticides. This study describes a synthesis method with phosphorus oxybromide as a bromination agent, noted for its simplicity and efficiency (Niu Wen-bo, 2011).

  • Synthesis of Novel 3-Bromo-1-(3-Chloro-2-Pyridinyl)-1H-Pyrazole-5-Carboxylic Acid Amide Compounds : Highlights the creation of new compounds from 2,3-dichloropyridine, exploring innovative routes for amide compound synthesis (Yang Yun-shang, 2011).

Biological Activities

  • Antimicrobial Activity of Cyanopyridine Derivatives : This study utilized a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, to synthesize new derivatives with significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).

  • Synthesis and Microbiological Activity of Mercapto-Pyridine Derivatives : Another study explored the synthesis of derivatives from 2-mercapto-4-(pyrrolidin-1-yl)pyridine, which is structurally similar, showing significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, a similar compound, 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine, is classified as Acute Tox. 4 Oral, indicating it’s harmful if swallowed .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in medicinal chemistry, given the widespread use of pyrrolidine and pyridine structures in pharmaceuticals .

Properties

IUPAC Name

3-bromo-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-11-14(18)5-2-6-15(11)24(21,22)20-9-7-12(10-20)23-16-13(17)4-3-8-19-16/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVOCMHYKPLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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